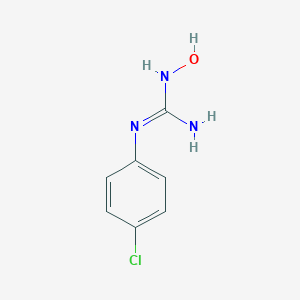
N-(Chlorophenyl)-N'-hydroxyguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Chlorophenyl)-N'-hydroxyguanidine, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClN3O and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(Chlorophenyl)-N'-hydroxyguanidine, also known by its DrugBank ID DB04559, is a small molecule primarily recognized for its potential biological activities, particularly as an inhibitor of nitric oxide synthase 3 (NOS3). This compound has garnered attention in various research studies for its implications in cancer treatment, antimicrobial properties, and other therapeutic applications.
- Chemical Formula : C₇H₈ClN₃O
- Molecular Weight : 185.611 g/mol
- CAS Number : 130974-86-6
- IUPAC Name : (E)-N''-(4-chlorophenyl)-N-hydroxyguanidine
This compound acts primarily as an inhibitor of nitric oxide synthase 3 (NOS3) . NOS3 is crucial for the production of nitric oxide (NO), which plays a significant role in vascular smooth muscle relaxation and angiogenesis. The inhibition of NOS3 can affect various physiological processes, including blood clotting and vascular function .
Antitumor Activity
Research has indicated that derivatives of guanidine compounds, including this compound, exhibit notable antitumor activities . A study demonstrated that synthesized guanidines showed significant inhibition against Agrobacterium tumefaciens-induced tumors in potato discs. The results indicated that compounds similar to this compound could inhibit tumor growth effectively, with several compounds achieving over 80% inhibition rates .
| Compound | Average Number of Tumors per Disc | % Inhibition |
|---|---|---|
| 1 | 2.0 | 73 |
| 2 | 1.5 | 80 |
| 3 | 2.0 | 73 |
| 4 | 3.0 | 60 |
| ... | ... | ... |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties . In vitro studies tested its efficacy against various bacterial strains using the agar well-diffusion method. The findings suggested moderate antibacterial activity against specific strains, although overall effectiveness was deemed insignificant compared to standard antibiotics .
| Bacterial Strain | Mean Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | --- |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | --- |
Antioxidant Activity
In addition to its antitumor and antimicrobial activities, this compound has been associated with antioxidant properties . Compounds containing electron-donating groups on the phenyl ring have shown increased scavenging ability against free radicals, suggesting a potential role in oxidative stress management .
Case Studies and Research Findings
- Antitumor Efficacy : In a comparative study of various guanidine derivatives, this compound was part of a series that demonstrated significant tumor inhibition rates when tested against Agrobacterium-induced tumors.
- Mechanistic Insights : Further research into the mechanism revealed that the compound's structure allows it to interact with key enzymes involved in tumor growth and angiogenesis, potentially leading to novel therapeutic applications in oncology .
- Antimicrobial Testing : A comprehensive evaluation of its antimicrobial activity showed that while some derivatives exhibited moderate effects against certain bacteria, the overall efficacy was less than that of established antibiotics .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
N-(Chlorophenyl)-N'-hydroxyguanidine is classified as a small organic molecule with the chemical formula C7H8ClN3O and a molecular weight of approximately 185.61 g/mol. It primarily functions as an inhibitor of nitric oxide synthase 3 (NOS3), an enzyme responsible for producing nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and neurotransmission .
Pharmacological Applications
- Modulation of Indoleamine 2,3-Dioxygenase (IDO) :
- Anti-inflammatory Properties :
- Neuropharmacological Effects :
Case Study 1: Anti-inflammatory Activity
A study evaluated a series of N-(substituted phenyl)-2-hydroxynicotinanilides, including this compound, for their anti-inflammatory properties. The results indicated that compounds with electron-withdrawing groups exhibited significant anti-inflammatory activity comparable to established treatments like Leflunomide .
Case Study 2: IDO Inhibition
Research published in a patent application highlighted the role of this compound as an IDO inhibitor. This inhibition can enhance T cell activation, making it a candidate for therapies aimed at combating immunosuppression associated with cancer and chronic infections .
Data Summary Table
| Application Area | Mechanism of Action | Relevant Findings |
|---|---|---|
| IDO Modulation | Inhibition of tryptophan degradation | Enhances T cell activation; potential for cancer therapy |
| Anti-inflammatory Effects | Suppression of NO production | Comparable efficacy to Leflunomide in preclinical models |
| Neuropharmacological Potential | Inhibition of NOS3 | May impact neurotransmitter systems |
Eigenschaften
CAS-Nummer |
130974-86-6 |
|---|---|
Molekularformel |
C7H8ClN3O |
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1-hydroxyguanidine |
InChI |
InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11) |
InChI-Schlüssel |
JYBXKTLYOMPMQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C(N)NO)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N=C(N)NO)Cl |
Key on ui other cas no. |
130974-86-6 |
Synonyme |
2-(4-chlorophenyl)-1-hydroxy-guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















